1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-fluoro-2-nitrotoluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with solvents such as acetic acid or dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its role in drug development or material synthesis.
Comparison with Similar Compounds
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-fluoro-2-nitrobenzene: Lacks the bromomethyl group, leading to different reactivity and applications.
1-Bromo-5-(bromomethyl)-2-nitrobenzene: Similar structure but without the fluorine atom, affecting its chemical properties.
1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C7H4Br2FNO2 |
---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 |
InChI Key |
NENDCKRLJLYWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.